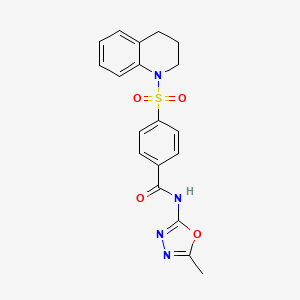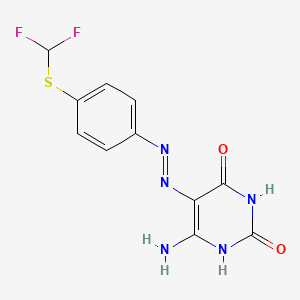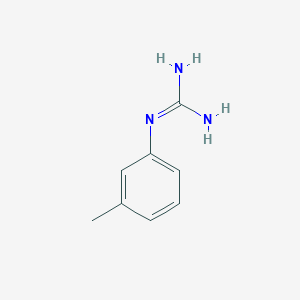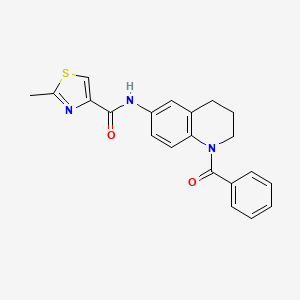
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound that has garnered interest in various fields such as chemistry, biology, medicine, and industry. Its unique structural features and chemical properties make it a subject of extensive scientific research.
準備方法
Synthetic Routes and Reaction Conditions:
Initial Formation: : The synthesis starts with the preparation of 3,4-dihydroquinolin-1(2H)-yl compound through cyclization reactions involving appropriate precursors.
Sulfonylation: : This intermediate undergoes sulfonylation using sulfonyl chloride reagents under controlled temperature and pH conditions to form the sulfonyl derivative.
Benzamide Derivatization:
Industrial Production Methods: Industrial synthesis of this compound would involve optimizing the reaction conditions to increase yield and purity while minimizing costs and environmental impact. This typically involves scaling up the reactions, using automated systems for precise control, and employing advanced purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the quinoline and oxadiazole moieties, using oxidizing agents like hydrogen peroxide or peracids.
Reduction: : Reduction reactions can be performed on the sulfonyl and oxadiazole groups using agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially involving the benzamide and sulfonyl groups, under various catalytic conditions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts for substitution: Palladium on carbon, acids, bases.
Major Products: Depending on the reaction conditions, major products can include oxidized derivatives, reduced compounds, or substituted analogs with altered functional groups.
科学的研究の応用
Chemistry:
Study of reaction mechanisms and pathways.
Development of new synthetic methodologies.
Biology:
As a molecular probe to study enzyme interactions and cellular pathways.
Medicine:
Investigation as a lead compound for developing new therapeutic agents.
Potential use in drug delivery systems due to its structural properties.
Industry:
Applications in materials science for developing new polymers or composites.
Potential use in the agrochemical industry as a pesticide or herbicide.
作用機序
The compound exerts its effects through multiple mechanisms:
Molecular Targets: It may bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: It could interfere with cellular signaling pathways, alter gene expression, or disrupt metabolic processes.
類似化合物との比較
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-phenylbenzamide.
N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-(sulfonylamino)benzamide.
3,4-dihydroquinolin-1(2H)-yl derivatives with various substitutions.
Uniqueness: What sets 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide apart is its combined structural features that confer unique chemical reactivity and potential biological activity. The presence of the 5-methyl-1,3,4-oxadiazol-2-yl moiety is particularly noteworthy as it can enhance interaction with biological targets and improve the compound's stability.
This is only a glimpse of what this compound offers! It has many possibilities just waiting to be uncovered. Anything in particular you'd like to dive deeper into?
特性
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-13-21-22-19(27-13)20-18(24)15-8-10-16(11-9-15)28(25,26)23-12-4-6-14-5-2-3-7-17(14)23/h2-3,5,7-11H,4,6,12H2,1H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXCOJBHGZILBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[2-[(E)-But-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2639577.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2639579.png)
![(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2639582.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2639587.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2639591.png)

![2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B2639594.png)
![2-(1,1-Dimethylethyl)-5,6-dihydro-4-phenyl-naphtho[1,2-b]pyrylium trifluoromethanesulfonate](/img/structure/B2639595.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(4-fluoroanilino)acrylaldehyde O-methyloxime](/img/structure/B2639596.png)
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2639598.png)
![4-[(2-chlorobenzyl)amino]-1-ethyl-1H-pyrazole-3-carboxylic acid](/img/structure/B2639600.png)
